Acetic acid, 2-cyano-2-(6-oxaspiro[4.5]dec-9-ylidene)-, methyl ester
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Overview
Description
Methyl (Z)-2-cyano-2-(6-oxaspiro[45]decan-9-ylidene)acetate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate typically involves a multi-step process. One common method includes the use of a tandem Prins/Pinacol reaction, which is a cascade reaction involving the formation of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol . This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Methyl (Z)-2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl (Z)-2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate involves its interaction with specific molecular targets. For instance, compounds with similar structures have been shown to selectively activate G protein and β-arrestin signaling pathways . This selective activation can lead to therapeutic effects with reduced adverse effects compared to non-selective compounds.
Comparison with Similar Compounds
Similar Compounds
Oliceridine (TRV130): A novel mu-opioid receptor agonist with a similar spirocyclic structure.
Monensin A: A polyether ionophore antibiotic with a spiroacetal structure.
Berkelic Acid: An anticancer agent with a spiroacetal structure.
Uniqueness
Methyl (Z)-2-cyano-2-(6-oxaspiro[45]decan-9-ylidene)acetate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate |
InChI |
InChI=1S/C13H17NO3/c1-16-12(15)11(9-14)10-4-7-17-13(8-10)5-2-3-6-13/h2-8H2,1H3 |
InChI Key |
CIVJOYRCBUMPPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C1CCOC2(C1)CCCC2)C#N |
Origin of Product |
United States |
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